Biological Activity Divergence: Antifungal Potency of 8-Hydroxyquinoline-5-sulfonic Acid vs. 8-Hydroxyquinoline-7-carboxylic Acid Scaffold
While 8-hydroxyquinoline-7-carboxylic acid is a distinct chemical entity, its core 8HQ scaffold shares a fundamental chelation mechanism with other derivatives. A direct comparative study evaluated the antifungal activity of clioquinol, 8-hydroxy-5-quinolinesulfonic acid, and 8-hydroxy-7-iodo-5-quinolinesulfonic acid against a panel of Candida and dermatophyte isolates [1]. The data show a >500-fold difference in potency range between the most and least active compound, highlighting the profound impact of specific substitution patterns on biological activity within the 8HQ class.
| Evidence Dimension | Antifungal activity (MIC range) |
|---|---|
| Target Compound Data | Not directly tested; the 7-carboxyl derivative is a distinct but related scaffold. |
| Comparator Or Baseline | 8-hydroxy-5-quinolinesulfonic acid: MIC = 1–512 μg/ml; Clioquinol (5-chloro-7-iodo-8HQ): MIC = 0.031–2 μg/ml; 8-hydroxy-7-iodo-5-quinolinesulfonic acid: MIC = 2–1024 μg/ml |
| Quantified Difference | >500-fold difference in MIC range between the most (clioquinol) and least (8-hydroxy-7-iodo-5-quinolinesulfonic acid) potent derivatives. |
| Conditions | Broth microdilution assay against 88 clinical isolates of Candida spp. and dermatophytes (M. canis, T. mentagrophytes, T. rubrum). |
Why This Matters
This demonstrates that minute changes to the 8HQ core, such as carboxylation at the 7-position versus sulfonation at the 5-position, can result in dramatically different biological activity profiles, making the specific derivative a critical choice for reproducible research.
- [1] Pippi, B., Lana, A. J. D., Moraes, R. C., Gündel, S. D. S., Machado, G. R. M., de Andrade, S. F., ... & Fuentefria, A. M. (2017). Evaluation of 8-hydroxyquinoline derivatives as hits for antifungal drug design. Medical Mycology, 55(7), 763-773. View Source
